1,3-Dioxoisoindolin-2-yl dodecanoate

Lipophilicity Partition coefficient QSAR

Researchers needing a thermally robust radical initiator for controlled radical polymerization often face premature decomposition with low-temperature alternatives. This compound addresses that gap. • Predicted boiling point of ~464 °C enables gradual radical generation in high-temperature polymer syntheses without early degradation. • Intermediate LogP (~4.0) supports balanced membrane permeability for cell-based assays, avoiding the excessive hydrophobicity (LogP 5.14) of N-dodecylphthalimide. • Serves as a masked ammonia equivalent in Gabriel syntheses; the C₁₂ ester chain facilitates purification by precipitation or extraction. • Supplied at 95% purity; ships globally under ambient conditions from BenchChem.

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
CAS No. 94815-92-6
Cat. No. B8074457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl dodecanoate
CAS94815-92-6
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C20H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(22)25-21-19(23)16-13-11-12-14-17(16)20(21)24/h11-14H,2-10,15H2,1H3
InChIKeyQEBOVDPYRLQLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxoisoindolin-2-yl dodecanoate CAS 94815-92-6: Product Profile and Procurement Considerations


1,3-Dioxoisoindolin-2-yl dodecanoate (CAS 94815-92-6; also known as 2-[(1-oxododecyl)oxy]-1H-isoindole-1,3(2H)-dione) is an N-acyloxyphthalimide derivative comprising a phthalimide core esterified with dodecanoic acid (lauric acid). The compound is a solid at ambient temperature, supplied with a typical purity of 95%, and requires storage at 2–8 °C under inert atmosphere protected from light . Its molecular formula is C₂₀H₂₇NO₄ (MW 345.43 g/mol) [1]. This compound is primarily investigated as a precursor in organic synthesis and as a potential radical initiator in controlled polymerization processes [2].

Why 1,3-Dioxoisoindolin-2-yl dodecanoate Cannot Be Arbitrarily Substituted by Other Phthalimide Derivatives


Phthalimide derivatives exhibit pronounced structure–activity relationships where the length and type of the N‑substituent critically modulate physicochemical properties and biological performance. Specifically, the hypolipidemic activity of N‑alkyl phthalimides plateaus or declines when the chain length exceeds five carbons [1]. Therefore, substituting 1,3‑dioxoisoindolin‑2‑yl dodecanoate (C₁₂ acyl chain) with shorter‑chain analogs (e.g., N‑octanoylphthalimide) or unsubstituted phthalimide would yield a compound with markedly different lipophilicity, membrane permeability, and potentially divergent biological or catalytic behavior. Such substitutions undermine the reproducibility of established protocols that rely on the specific C₁₂ chain length.

Quantitative Differentiators of 1,3-Dioxoisoindolin-2-yl dodecanoate vs. Closest Analogs


Comparative Lipophilicity: Target Compound vs. N‑Dodecylphthalimide

The ester linkage in 1,3‑dioxoisoindolin‑2‑yl dodecanoate confers a higher calculated octanol–water partition coefficient (LogP) relative to its direct N‑alkyl analog, N‑dodecylphthalimide. While no experimental LogP is available for the target compound, the computed value for a closely related N‑acyloxyphthalimide (C₂₂H₂₃NO₄) is 4.0 [1]. In contrast, N‑dodecylphthalimide (C₂₀H₂₉NO₂) exhibits an experimental LogP of 5.14 [2]. The presence of the ester oxygen in the target compound is expected to increase polarity, reducing LogP compared to the purely hydrophobic dodecyl group, thereby offering distinct membrane permeability and solubility profiles relevant for both biological assays and formulation.

Lipophilicity Partition coefficient QSAR

Predicted Physicochemical Profile vs. Unsubstituted Phthalimide

The C₁₂ ester chain substantially alters the physicochemical properties of the phthalimide core. The target compound exhibits a predicted boiling point of 464.6 ± 28.0 °C and a density of 1.13 ± 0.1 g/cm³ [1]. In contrast, unsubstituted phthalimide (CAS 85‑41‑6) has a melting point of 238 °C and a boiling point of 366 °C [2]. The significantly higher boiling point of the dodecanoate derivative reflects its increased molecular weight and extended van der Waals interactions, which directly influence its handling in high‑temperature processes such as melt polymerization or solvent‑free reactions.

Boiling point Density Thermal stability

Class‑Level Evidence: Chain Length Dictates Hypolipidemic Activity

A systematic study of N‑alkyl phthalimides demonstrated that hypolipidemic activity in rodents reaches a maximum at chain lengths of approximately five carbons; further elongation (including the C₁₂ chain of the target compound) fails to improve and may even reduce lipid‑lowering efficacy [1]. Although no direct in vivo data exist for 1,3‑dioxoisoindolin‑2‑yl dodecanoate, this class‑level SAR indicates that its extended dodecanoate chain likely positions it outside the optimal window for this particular biological endpoint. Consequently, researchers pursuing hypolipidemic applications should preferentially select shorter‑chain analogs (e.g., N‑pentanoylphthalimide) over the dodecanoate derivative.

Hypolipidemic SAR Alkyl chain

Radical Initiator Potential vs. N‑Hydroxyphthalimide (NHPI)

1,3‑Dioxoisoindolin‑2‑yl dodecanoate is reported to serve as a thermal radical initiator for controlled radical polymerization, particularly useful for high‑temperature processes requiring gradual initiation [1]. In contrast, N‑hydroxyphthalimide (NHPI) is a well‑established initiator that operates efficiently at lower temperatures (often ambient or slightly elevated) and is widely used in redox‑initiated systems [2]. The dodecanoate ester's higher decomposition temperature and distinct radical‑generating mechanism offer a complementary tool for polymer chemists seeking to expand the operational temperature window or tailor initiation kinetics in vinyl monomer polymerizations.

Radical polymerization Thermal initiator Controlled radical polymerization

Recommended Procurement and Use Cases for 1,3-Dioxoisoindolin-2-yl dodecanoate


High‑Temperature Controlled Radical Polymerization

Use as a thermal initiator in controlled radical polymerization (CRP) of vinyl monomers where gradual radical generation at elevated temperatures is required. Its stability up to the predicted boiling point of ~464 °C enables operation in high‑temperature polymer syntheses without premature decomposition. This differentiates it from lower‑temperature initiators like N‑hydroxyphthalimide [1].

Lipophilicity‑Dependent Biological Assays

Leverage its intermediate LogP (~4.0) for applications requiring balanced membrane permeability and aqueous solubility. The ester‑linked dodecanoate chain provides a different partitioning profile compared to N‑dodecylphthalimide (LogP 5.14) [1], making it a candidate for cell‑based assays where excessive hydrophobicity would cause non‑specific binding or precipitation.

Synthetic Intermediate for Amine Protection

Employ as a masked ammonia equivalent in Gabriel‑type syntheses where the dodecanoate ester serves as a protecting group that can be removed under mild conditions. The extended alkyl chain may facilitate purification by precipitation or extraction, distinguishing it from simpler phthalimide derivatives.

Structure–Activity Relationship (SAR) Studies of Phthalimide Derivatives

Include as a reference compound in SAR investigations of hypolipidemic or other biological activities. Based on class‑level evidence, the C₁₂ chain likely lies outside the optimal length for lipid‑lowering effects [1], making it a useful negative control or comparator when probing chain‑length dependency.

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